molecular formula C22H25F2NO4 B1677998 Levonebivolol CAS No. 118457-14-0

Levonebivolol

Cat. No. B1677998
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-JJTQDJFQSA-N
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Description

Levonebivolol, also known as R 67145, is an enantiomer of Nebivolol which is a β1 receptor blocker with vasodilating properties . It is used in the treatment of hypertension .


Molecular Structure Analysis

Levonebivolol has a molecular formula of C22H25F2NO4 and an average mass of 405.435 Da . It is a racemic mixture of 2 enantiomers where one is a beta adrenergic antagonist and the other acts as a cardiac stimulant without beta adrenergic activity .

Scientific Research Applications

Clinical Efficacy in Ocular Conditions

Levobunolol, a non-selective beta-adrenoceptor blocking agent, has been demonstrated to be effective in reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Studies have highlighted its ability to safely and effectively treat these conditions, showcasing a rapid onset of action with significant hypotensive effects observed within the first hour of administration. Long-term studies have confirmed the sustained efficacy of levobunolol, with minimal attenuation of its ocular hypotensive efficacy over extended periods of treatment, illustrating its reliability and effectiveness as a therapeutic option for managing elevated IOP (Duzman, Ober, Scharrer, & Leopold, 1982; Berson, Epstein, Partamian, et al., 1985; Partamian, Kass, & Gordon, 1983).

Vasodilatory Mechanisms

Research has explored the vasodilatory effects of levobunolol, particularly on vascular smooth muscle cells. These studies provide insights into its mechanism of action, indicating that levobunolol-induced vasodilation may contribute to its therapeutic efficacy in improving ocular blood flow, which is particularly relevant for glaucoma treatment. The research suggests that levobunolol relaxes ciliary artery through mechanisms independent of endothelial nitric oxide synthase, highlighting a potential dual approach in its vasodilatory effects by blocking Ca2+ entry and altering Ca2+ sensitivity in vascular smooth muscle cells (Dong, Ishikawa, Wu, & Yoshitomi, 2007).

Ocular Surface Effects

Comparative studies have been conducted to evaluate the effects of levobunolol on the ocular surface, particularly in comparison with other beta-blockers like timolol. These studies have assessed parameters such as tear volume, precorneal tear film stability, and corneal epithelial barrier function, providing valuable information on the ocular surface implications of levobunolol treatment. Such research underscores the importance of considering ocular surface health in the context of long-term glaucoma management, highlighting levobunolol's comparative effects on tear film stability and corneal health (Ishibashi, Yokoi, & Kinoshita, 2003).

Safety And Hazards

Levonebivolol is generally safe for use, but like all medications, it may have side effects. Patients should not abruptly stop taking this medication as this may lead to exacerbation of coronary artery disease . Diabetic patients should monitor their blood glucose levels as beta blockers may mask signs of hypoglycemia .

properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonebivolol

CAS RN

118457-16-2, 118457-14-0
Record name (-)-Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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